chemical structure of 5-bromo-2,3-dihydroxybenzaldehyde
chemical structure of 5-bromo-2,3-dihydroxybenzaldehyde
The following technical guide details the chemical structure, synthesis, and application of 5-bromo-2,3-dihydroxybenzaldehyde , a halogenated catechol derivative critical in medicinal chemistry for the development of PTP1B inhibitors and Schiff base ligands.
Structure, Synthesis, and Medicinal Applications
Chemical Identity & Structural Profile
5-Bromo-2,3-dihydroxybenzaldehyde is a brominated derivative of 2,3-dihydroxybenzaldehyde (o-pyrocatechualdehyde). Unlike its isomer 5-bromoprotocatechualdehyde (3,4-dihydroxy), this compound features a vicinal diol (catechol) motif adjacent to the aldehyde group, creating a unique chelating site and electronic environment.
| Property | Data |
| IUPAC Name | 5-Bromo-2,3-dihydroxybenzaldehyde |
| CAS Number | 52924-55-7 |
| Molecular Formula | |
| Molecular Weight | 217.02 g/mol |
| Appearance | Pale brown to yellow powder |
| Melting Point | 128–130 °C |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in |
| Key Functional Groups | Aldehyde ( |
Structural Analysis
The molecule is planar. The
NMR Signature (
- 9.8–10.2 ppm (s, 1H): Aldehyde proton (CHO).
- 9.0–11.0 ppm (br s, 2H): Phenolic hydroxyls (exchangeable).
-
Aromatic Region: Two protons at positions
and . Due to the 5-bromo substitution, these protons are meta to each other.-
(
~7.3 ppm): Doublet ( Hz). Deshielded by the ortho-aldehyde group. -
(
~7.0 ppm): Doublet ( Hz). Shielded relative to .[1]
-
(
Synthetic Pathways
While direct bromination of 2,3-dihydroxybenzaldehyde is possible, it often suffers from poor regioselectivity (yielding mixtures of 5-bromo and 6-bromo isomers). The regioselective route starting from o-vanillin is the industry standard for high-purity synthesis.
Pathway: Bromination-Demethylation Strategy
This two-step protocol ensures the bromine is installed exclusively at the 5-position before the catechol is unmasked.
Figure 1: Regioselective synthesis of 5-bromo-2,3-dihydroxybenzaldehyde from o-vanillin.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
-
Dissolution: Dissolve o-vanillin (10.0 g, 65.7 mmol) and sodium acetate (8.0 g) in glacial acetic acid (50 mL).
-
Bromination: Add a solution of bromine (3.4 mL, 66.0 mmol) in acetic acid (20 mL) dropwise over 30 minutes at room temperature. The 3-methoxy group directs the electrophile to the para position (C5).
-
Workup: Stir for 2 hours. Pour the mixture into ice water (300 mL). Filter the resulting precipitate, wash with water, and recrystallize from ethanol.[2]
Step 2: Demethylation to 5-Bromo-2,3-dihydroxybenzaldehyde
-
Setup: Under nitrogen atmosphere, dissolve the intermediate (2.0 g, 8.6 mmol) in anhydrous dichloromethane (DCM, 40 mL).
-
Addition: Cool to -78 °C (dry ice/acetone bath). Slowly add boron tribromide (
, 1.0 M in DCM, 25 mL) via syringe. -
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench with saturated
solution (exothermic!). Adjust pH to ~5-6 with 1M HCl. -
Extraction: Extract with ethyl acetate (
mL). Dry organic layer over and concentrate in vacuo.-
Yield: ~92% (Pale brown solid).
-
Reactivity & Applications
The core utility of 5-bromo-2,3-dihydroxybenzaldehyde lies in its dual functionality: the aldehyde (for Schiff base formation) and the bromine (for cross-coupling).
A. Schiff Base Ligand Synthesis
The condensation with primary amines yields Schiff bases (imines) with potent biological activity. The ortho-hydroxyl group facilitates metal coordination, making these ligands ideal for generating transition metal complexes (Cu, Zn, Co).
Protocol:
-
Mix equimolar amounts of aldehyde and primary amine (e.g., aniline, amino acids) in ethanol.
-
Add 2-3 drops of glacial acetic acid (catalyst).
-
Reflux for 3–6 hours. Monitor by TLC (disappearance of aldehyde spot).
-
Cool to precipitate the Schiff base; filter and wash with cold ethanol.
Figure 2: Mechanism of Schiff base formation.
B. Medicinal Chemistry: PTP1B Inhibition
Research indicates that derivatives of 5-bromo-2,3-dihydroxybenzaldehyde act as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of insulin signaling.
-
Mechanism: The catechol moiety mimics the phosphate group of the substrate, while the bromine atom occupies a hydrophobic pocket in the enzyme's active site, enhancing binding affinity.
-
Therapeutic Potential: Treatment of Type 2 Diabetes and Obesity.[3]
References
-
Yamaguchi, T. et al. (2022).[4] Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. National Institutes of Health (NIH).
-
Wootton, T. L. (2023).[3] Synthesis and drug development of small molecule inhibitors of PTP1B. Sheffield Hallam University Research Archive.
-
PubChem. (2025).[1] 5-Bromo-2,3-dihydroxybenzaldehyde Compound Summary. National Library of Medicine.
-
BenchChem. (2025).[1] Synthesis and Biological Evaluation of Schiff Bases Derived from Brominated Benzaldehydes.
